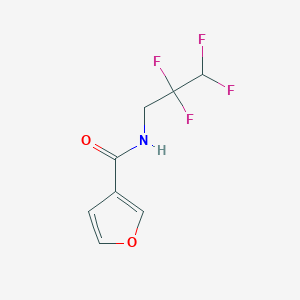![molecular formula C15H15F2N3O B7634553 N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that is used in scientific research to study the role of adenosine receptors in various physiological processes.
作用機序
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor's active site and blocks the binding of adenosine. This prevents the receptor from activating downstream signaling pathways, leading to a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
The adenosine A1 receptor is involved in a variety of physiological processes, including neurotransmitter release, cardiovascular function, and immune function. N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has been used in scientific research to study the role of the A1 receptor in these processes. For example, studies have shown that blocking the A1 receptor with N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide can increase the release of dopamine in the brain, suggesting a role for the receptor in regulating dopamine signaling. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has been shown to decrease heart rate and blood pressure, indicating a role for the A1 receptor in cardiovascular function.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide in scientific research is its selectivity for the A1 receptor. This allows researchers to study the specific role of the receptor without affecting other adenosine receptors. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is a synthetic compound, meaning that it can be easily synthesized and purified for use in experiments.
One limitation of using N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is that it is a relatively new compound, meaning that its effects on various physiological processes are not yet fully understood. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has a relatively short half-life, meaning that it may need to be administered frequently during experiments.
将来の方向性
There are many potential future directions for research involving N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide. One area of interest is the role of the A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that adenosine signaling is dysregulated in these diseases, and targeting the A1 receptor with compounds like N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide may have therapeutic potential. Additionally, further research is needed to fully understand the effects of N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide on cardiovascular function and immune function.
合成法
The synthesis of N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide involves the reaction of 2,6-difluorobenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of cyclopropylamine. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is used as a tool in scientific research to study the role of adenosine A1 receptors in various physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. They play a role in regulating neurotransmitter release, cardiovascular function, and immune function. N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is a selective antagonist of the A1 receptor, meaning that it blocks the receptor's activity without affecting other adenosine receptors. This allows researchers to study the specific role of the A1 receptor in various processes.
特性
IUPAC Name |
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-19-8-10(7-18-19)15(21)20(11-5-6-11)9-12-13(16)3-2-4-14(12)17/h2-4,7-8,11H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRPXRMMRQSADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(CC2=C(C=CC=C2F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
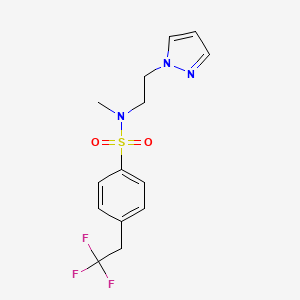
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)
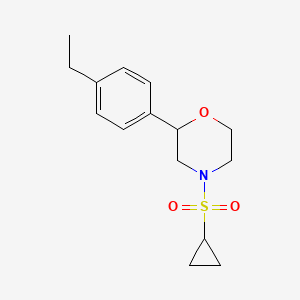
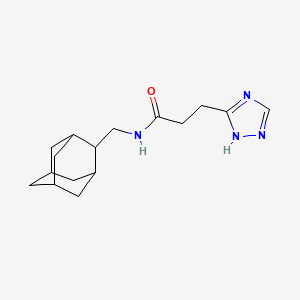
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
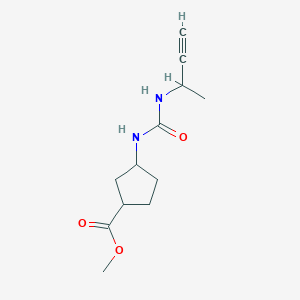
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
